Cas no 1022362-62-4 (N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide)
N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYLOXY))PHENYL)(PHENYLAMINO)FORMAMIDE
- 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylurea
- N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide
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- MDL: MFCD00245912
- Inchi: 1S/C19H13ClF3N3O2/c20-16-10-12(19(21,22)23)11-24-17(16)28-15-8-6-14(7-9-15)26-18(27)25-13-4-2-1-3-5-13/h1-11H,(H2,25,26,27)
- InChI Key: MEMTZUZVTLVFGB-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)(F)F)=CN=C1OC1C=CC(=CC=1)NC(NC1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 509
- XLogP3: 4.8
- Topological Polar Surface Area: 63.2
N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB162210-1 g |
N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide; . |
1022362-62-4 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB162210-5 g |
N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide; . |
1022362-62-4 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB162210-10 g |
N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide; . |
1022362-62-4 | 10g |
€482.50 | 2023-05-08 | ||
| abcr | AB162210-1g |
N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide; . |
1022362-62-4 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB162210-5g |
N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide; . |
1022362-62-4 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB162210-10g |
N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide; . |
1022362-62-4 | 10g |
€482.50 | 2024-06-10 |
N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide Suppliers
N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide
N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide: A Comprehensive Overview
The compound N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide, identified by the CAS number 1022362-62-4, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyridine ring, a trifluoromethyl group, and a phenylamino formamide moiety. These structural features contribute to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of antitumor agents and antiviral drugs. The presence of the trifluoromethyl group enhances the molecule's stability and bioavailability, making it a promising candidate for therapeutic applications. Additionally, the pyridine ring and phenylamino group play critical roles in modulating the compound's interaction with biological targets, such as enzymes and receptors.
In terms of synthesis, this compound is typically derived from multi-step organic reactions involving pyridine derivatives and formamide precursors. The synthesis process requires precise control over reaction conditions to ensure high purity and yield. Researchers have explored various methodologies to optimize the synthesis of similar compounds, with a focus on improving efficiency and reducing environmental impact.
The biological activity of N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide has been extensively studied in vitro and in vivo models. Experimental data indicate that this compound exhibits potent inhibitory effects against several key enzymes involved in disease progression, such as kinases and proteases. Furthermore, its ability to cross cellular membranes suggests potential utility in targeting intracellular pathogens.
From an environmental perspective, the degradation pathways of this compound have been investigated to assess its impact on ecosystems. Studies reveal that under aerobic conditions, the compound undergoes rapid biodegradation, minimizing its persistence in the environment. This characteristic aligns with current sustainability goals in the chemical industry.
In conclusion, N-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)(phenylamino)formamide represents a significant advancement in organic chemistry, offering diverse applications across multiple disciplines. Its unique structure, coupled with promising biological activity, positions it as a valuable tool for future research and development efforts.
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